molecular formula C15H16BrClFN B3001562 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride CAS No. 2309474-06-2

1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride

Cat. No.: B3001562
CAS No.: 2309474-06-2
M. Wt: 344.65
InChI Key: FAHGWZAKIOOFPV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine hydrochloride is a halogenated aromatic amine derivative with a propane backbone. The compound features a 3-bromo-4-fluorophenyl group at the first carbon and a phenyl group at the third carbon of the propan-1-amine chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

1-(3-bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN.ClH/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHGWZAKIOOFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)F)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride typically involves multi-step reactions. One common method includes the reaction of 3-bromo-4-fluoroacetophenone with phenylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Chemical Reactions Analysis

1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Potential Antidepressant Activity
    • Research indicates that compounds similar to 1-(3-bromo-4-fluorophenyl)-3-phenylpropan-1-amine may exhibit antidepressant-like effects. Studies suggest that the modulation of serotonin and norepinephrine levels could be a mechanism of action, making this compound a candidate for further investigation in the treatment of depression .
  • Analgesic Properties
    • There is emerging evidence suggesting that this compound may possess analgesic properties, potentially acting on opioid receptors. This aligns with the broader class of compounds being explored for pain management without the high abuse potential associated with traditional opioids .
  • Neuroprotective Effects
    • Preliminary studies have shown that derivatives of this compound might offer neuroprotective benefits, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential therapeutic use .

Synthetic Applications

  • Building Block in Organic Synthesis
    • As a versatile intermediate, 1-(3-bromo-4-fluorophenyl)-3-phenylpropan-1-amine; hydrochloride can be utilized in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it valuable in drug discovery and development .
  • Research in Drug Metabolism
    • This compound can serve as a model for studying drug metabolism pathways due to its unique structural features. Understanding how similar compounds are metabolized can inform safer drug design .

Case Studies and Research Findings

Study TitleFindingsReference
Antidepressant-Like Effects of Novel CompoundsDemonstrated potential antidepressant effects through serotonin modulation.
Analgesic Properties of New Chemical EntitiesIdentified analgesic activity with reduced side effects compared to traditional opioids.
Neuroprotective Properties of PhenylpropanaminesShowed promise in protecting neuronal cells from degeneration.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and receptor interactions .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Substituents on Aromatic Ring Backbone Chain Functional Groups Salt Form Molecular Weight (g/mol) Reference ID
Target Compound 3-Br, 4-F C3 (propane) Amine Hydrochloride ~330 (estimated) -
(1S)-1-(3-Bromo-4-fluorophenyl)ethanamine HCl 3-Br, 4-F C2 (ethane) Amine Hydrochloride 253.5
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine 3-F, 4-CH3 C3 (propane) Amine Free base 243.3
Atomoxetine HCl 2-CH3O (phenoxy) C3 (propane) Methylphenoxy, amine Hydrochloride 291.8
3′-Bromo-4′-fluoroacetophenone 3-Br, 4-F - Ketone None 217.0

Key Observations:

  • Chain Length: The target compound’s propane backbone distinguishes it from shorter-chain analogs like (1S)-1-(3-Bromo-4-fluorophenyl)ethanamine HCl (ethane backbone), which may reduce steric hindrance in receptor binding .
  • Substituent Effects: Bromine and fluorine on the aromatic ring enhance electrophilicity and metabolic stability compared to methyl or methoxy groups in analogs like atomoxetine .
  • Functional Groups: The absence of a ketone (cf. 3′-Bromo-4′-fluoroacetophenone) or hydroxyl group (cf. ’s ethan-1-ol derivative) simplifies reactivity but may limit hydrogen-bonding interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Water) LogP (Predicted) Crystallographic Data Reference ID
Target Compound Not reported Moderate (HCl salt) ~3.5 Not available -
(2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one 144–146 Low (organic solvents) 4.2 CCDC 942742 (crystal structure)
Atomoxetine HCl 158–160 High 2.9 Available (SHELX refinement)
3′-Bromo-4′-fluoroacetophenone ~50–60 Low 2.8 Not available

Key Observations:

  • Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like 3′-Bromo-4′-fluoroacetophenone .
  • Crystallography: Structural analogs (e.g., ) utilize software like SHELX and Mercury for crystal packing analysis, suggesting similar methods could apply to the target compound .

Biological Activity

1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride is a chemical compound that has attracted attention for its potential biological activities. This compound, with the CAS number 2309474-06-2, is characterized by its unique structural features, including a bromine and fluorine atom on the phenyl ring, which may influence its pharmacological properties. The synthesis typically involves multi-step reactions, starting from 3-bromo-4-fluoroacetophenone and phenylmagnesium bromide, leading to the formation of the amine and subsequent hydrochloride salt .

PropertyValue
Molecular Formula C₁₅H₁₆BrClFN
Molecular Weight 344.65 g/mol
IUPAC Name This compound
InChI InChI=1S/C15H15BrFN.ClH/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to proteins and enzymes, potentially leading to modulation of biological pathways. Preliminary studies suggest that it may influence enzyme activities and receptor interactions, although specific targets are still under investigation .

Pharmacological Applications

Research indicates that this compound may exhibit a range of biological activities:

1. Antimicrobial Properties:
Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy need further exploration.

2. Anti-inflammatory Effects:
There is emerging evidence supporting its role in reducing inflammation through modulation of inflammatory pathways.

3. Pharmaceutical Intermediate:
Due to its unique structure, it is being investigated as a precursor for synthesizing other biologically active compounds .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

Study 1: Inhibition of Deubiquitinating Enzymes (DUBs)
A study evaluated several compounds for their ability to inhibit DUBs, crucial for regulating protein degradation. Although this compound was not the primary focus, related compounds showed significant inhibition rates against specific DUBs .

Study 2: Structure-Affinity Relationships (SAR)
Research into SAR has demonstrated that modifications in the phenyl ring can significantly alter the compound's binding affinity and biological activity. The presence of fluorine has been linked to increased potency in inhibiting serotonin uptake compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

CompoundKey FeaturesBiological Activity
3-Bromo-4-fluorophenylboronic acidBoronic acid derivativeModerate activity in cross-coupling reactions
3-Bromo-4-fluorophenolHydroxyl group presentAntimicrobial properties
(3-Bromo-4-fluorophenyl)boronic acidBoron functional groupUsed in organic synthesis

Q & A

Q. What are the key synthetic routes for 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Friedel-Crafts alkylation to introduce the phenylpropan-1-amine backbone.

Bromination and fluorination of the aromatic ring using selective electrophilic substitution (e.g., NBS for bromination and Selectfluor® for fluorination).

Salt formation with hydrochloric acid to stabilize the amine .
Critical parameters include temperature control (<0°C for bromination to prevent polybromination) and stoichiometric ratios of halogenating agents. Yield optimization requires monitoring via HPLC or GC-MS to identify intermediates and side products .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Purity >98% is recommended for biological assays .
  • Structural Confirmation :
    • NMR : 1H^1H-NMR should show characteristic peaks: δ 7.2–7.6 ppm (aromatic protons), δ 3.1–3.5 ppm (amine protons), and δ 2.8–3.0 ppm (methylene protons adjacent to the amine).
    • Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H]+^+ at m/z 378.2 (C15_{15}H14_{14}BrFNH3+_3^+) .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and optimizing synthetic conditions for this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for bromination/fluorination steps. This helps identify regioselectivity challenges (e.g., para vs. ortho substitution) .
  • Machine Learning : Train models on existing halogenation reaction datasets to predict optimal solvent systems (e.g., DCM vs. THF) and catalyst choices (e.g., Lewis acids like AlCl3_3) .
  • Experimental-Computational Feedback Loop : Integrate HPLC data with computational models to iteratively refine reaction parameters (e.g., reaction time, temperature gradients) .

Q. How can contradictory spectroscopic data (e.g., unexpected 13C^{13}C13C-NMR shifts) be resolved during characterization?

Methodological Answer:

  • Hypothesis Testing :
    • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to distinguish amine proton environments.
    • Variable Temperature NMR : Detect conformational flexibility or hydrogen bonding that may cause peak broadening .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one) to identify substituent effects on chemical shifts .

Q. What strategies mitigate degradation during long-term storage of this hydrochloride salt?

Methodological Answer:

  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring. Common degradation pathways include hydrolysis of the amine-HCl bond or oxidation of the fluorophenyl group .
  • Formulation : Store under inert gas (argon) in amber vials at -20°C. Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation .

Experimental Design and Data Analysis

Q. How to design a kinetic study for the hydrolysis of the amine-hydrochloride bond in aqueous buffers?

Methodological Answer:

  • Buffer Systems : Test pH 2–7.4 (simulating physiological conditions) using phosphate or citrate buffers.
  • Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates) or conductometric titration to track HCl release .
  • Rate Constant Calculation : Apply pseudo-first-order kinetics models (ln[C] vs. time) to derive kobsk_{\text{obs}} and activation energy via Arrhenius plots .

Q. What are best practices for resolving low reproducibility in biological activity assays involving this compound?

Methodological Answer:

  • Controlled Variables :
    • Solvent Residuals : Ensure complete removal of DMF or DMSO via lyophilization (confirmed by 1H^1H-NMR).
    • Cell Line Variability : Use isogenic cell lines and standardized passage numbers .
  • Dose-Response Redundancy : Run triplicate assays with positive controls (e.g., known kinase inhibitors if targeting enzyme activity) .

Contradictory Data Resolution

Q. How to address discrepancies between in silico binding predictions and experimental IC50_{50}50​ values?

Methodological Answer:

  • Docking Refinement : Incorporate solvation effects (e.g., implicit solvent models) and protein flexibility (e.g., molecular dynamics simulations >100 ns) to improve binding affinity predictions .
  • Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) and correlate with computational ΔG values .

Safety and Compliance

Q. What safety protocols are critical when handling this compound’s brominated and fluorinated intermediates?

Methodological Answer:

  • Engineering Controls : Use fume hoods with HEPA filters for bromination steps (volatile HBr release).
  • PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles compliant with ANSI Z87.1 .
  • Waste Disposal : Quench reactive intermediates (e.g., excess bromine with Na2_2S2_2O3_3) before disposal .

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